molecular formula C15H16N2O4 B2930858 4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid CAS No. 1026765-73-0

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Cat. No.: B2930858
CAS No.: 1026765-73-0
M. Wt: 288.303
InChI Key: DJHNDBGDEGPHQR-UHFFFAOYSA-N
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Description

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a substituted 4-oxobutanoic acid derivative characterized by:

  • Anilino group: A phenyl ring linked via an amide bond to the 4-oxobutanoic acid backbone.
  • Furan-2-ylmethylamino substituent: A furan heterocycle attached to the second carbon of the butanoic acid chain via a methylamino bridge. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules. The compound’s amide bond enables hydrogen bonding, influencing its solubility and intermolecular interactions .

Properties

IUPAC Name

4-anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-14(17-11-5-2-1-3-6-11)9-13(15(19)20)16-10-12-7-4-8-21-12/h1-8,13,16H,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHNDBGDEGPHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Anilino Group: The anilino group can be introduced through the reaction of aniline with an appropriate acylating agent.

    Introduction of the Furan Ring: The furan ring can be incorporated via a nucleophilic substitution reaction using a furan derivative.

    Formation of the Butanoic Acid Moiety: The butanoic acid group can be synthesized through a series of reactions involving the oxidation of a butanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The anilino and furan groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Functional Notes Reference
4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid C₁₅H₁₇N₂O₅ 313.31 g/mol Furan-2-ylmethylamino, anilino Potential antimicrobial/anti-inflammatory*
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid C₁₃H₁₃NO₄ 247.25 g/mol 4-Acetylphenyl, methylidene Anti-inflammatory, antimicrobial
4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid C₁₄H₁₇ClN₂O₄ 312.75 g/mol 2-Chloroanilino, butyrylamino Not reported (likely metabolic intermediate)
4-(Naphthalen-2-yl)-4-oxobutanoic acid C₁₄H₁₂O₃ 228.24 g/mol Naphthalen-2-yl (no amide) Higher logP (2.81) suggests lipophilicity
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 g/mol 4-Methylanilino, α,β-unsaturated double bond Analyzed via IR/NMR spectroscopy

*Inferred from similar amide derivatives .

Hydrogen Bonding and Crystallography

  • Target compound: The furan oxygen and amide groups may participate in O—H⋯O and N—H⋯O interactions, forming dimeric chains similar to those in 4-[(4-Acetylphenyl)amino] derivatives .
  • 4-[(4-Acetylphenyl)amino] derivative: Exhibits R₂²(8) hydrogen-bonded motifs, stabilizing crystal packing .

Physicochemical Properties

  • Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky aromatic substituents (e.g., naphthyl) reduce it .
  • logP trends: Target compound: Estimated logP ~2.5–3.0 (similar to naphthyl analog ). 4-(Naphthalen-2-yl) derivative: logP 2.81 . (2Z)-4-(4-Methylanilino) derivative: Lower logP (~1.5) due to polar α,β-unsaturated bond .

Biological Activity

4-Anilino-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a complex organic compound that has attracted significant attention in scientific research due to its unique structural features and potential biological activities. This compound contains an anilino group, a furan ring, and a butanoic acid moiety, which contribute to its versatility in various chemical reactions and applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O4, with a molecular weight of approximately 288.30 g/mol. The presence of the anilino and furan groups allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
CAS Number1026765-73-0
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially affecting metabolic pathways related to various diseases.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Similar compounds have shown significant anticancer properties, suggesting that this compound may also exhibit such effects. The mechanism may involve the inhibition of cell proliferation or induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
  • Antimicrobial Properties : Some studies have indicated that compounds with similar structures possess antimicrobial activity, warranting further investigation into the potential of this compound against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anticancer Activity : A study published in Cancer Research examined a series of anilino derivatives and found that certain modifications led to enhanced anticancer activity against various cancer cell lines. The introduction of furan rings was noted to improve bioavailability and efficacy .
  • Enzyme Inhibition Research : Another study investigated the inhibitory effects of similar compounds on enzymes involved in cancer metabolism, highlighting the potential for this compound to serve as a lead compound for developing new anticancer agents .
  • Antimicrobial Activity : Research highlighted in Journal of Medicinal Chemistry reported that furan-containing compounds exhibited significant antibacterial properties, suggesting that this compound could be tested against a range of bacterial strains .

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